Product packaging for Glutamic acid, 1-methyl ester(Cat. No.:)

Glutamic acid, 1-methyl ester

Cat. No.: B8795540
M. Wt: 160.15 g/mol
InChI Key: SEWIYICDCVPBEW-BYPYZUCNSA-M
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Description

Contextualization within Amino Acid Chemistry

Glutamic acid is an acidic amino acid characterized by the presence of two carboxylic acid groups. google.com Glutamic acid, 1-methyl ester is formed through the esterification of the carboxylic acid group at the alpha-carbon (C-1 position) with methanol (B129727). smolecule.comchemimpex.com This modification is crucial as it protects the alpha-carboxyl group, preventing it from participating in reactions while allowing the gamma-carboxyl group or the amino group to be selectively modified.

The esterification can be achieved through several methods. A common laboratory-scale approach involves reacting L-glutamic acid with methanol in the presence of an acid catalyst such as thionyl chloride or gaseous hydrochloric acid. mdpi.comgoogle.com A more modern and convenient method utilizes trimethylchlorosilane (TMSCl) in methanol, which allows the reaction to proceed at room temperature with good to excellent yields (75-95%) and avoids the harsh conditions of older methods. smolecule.commdpi.comresearchgate.net This process involves the formation of a silyl (B83357) ester intermediate which then reacts with methanol to produce the methyl ester hydrochloride. smolecule.com

This derivative is part of a broader class of amino acid esters, which are fundamental building blocks in synthetic chemistry. mdpi.com Its chemical reactivity is characteristic of both esters and amino acids, including reactions like hydrolysis back to glutamic acid and methanol, transamination, and decarboxylation. smolecule.com

Chemical Properties of L-Glutamic Acid, 1-Methyl Ester
PropertyValue
IUPAC Name(S)-4-amino-5-methoxy-5-oxopentanoic acid lgcstandards.com
Molecular FormulaC₆H₁₁NO₄ chemimpex.com
Molecular WeightApproximately 161.16 g/mol smolecule.com
AppearanceWhite to almost white crystalline powder smolecule.com
SolubilitySoluble in water smolecule.comfishersci.fi
SynonymsL-Glu-OMe, H-Glu-OMe chemimpex.comtcichemicals.com

Significance in Biochemical and Synthetic Disciplines

The utility of this compound spans both biochemical research and complex organic synthesis, primarily due to its relationship with the parent amino acid, glutamate (B1630785).

In biochemical disciplines , L-glutamic acid 1-methyl ester serves as a valuable research tool. Because it is a derivative of L-glutamic acid, a vital neurotransmitter, the ester is used in neuroscience to study glutamate's role in the central nervous system. smolecule.comfishersci.nochemimpex.com It can mimic the action of glutamate, acting as an excitatory agent in studies of synaptic plasticity, cognitive functions like learning and memory, and the function of photoreceptors in the retina. smolecule.comchemimpex.com Furthermore, it is employed in broader biochemical studies to investigate amino acid metabolism and cellular signaling pathways. smolecule.comchemimpex.com

In synthetic disciplines , the compound is a key intermediate, particularly in peptide synthesis. chemimpex.commdpi.comchemimpex.com By esterifying the alpha-carboxyl group, chemists can prevent it from forming peptide bonds, thus directing bond formation to the gamma-carboxyl group when desired. This selective protection is a cornerstone of creating complex peptides with specific sequences and structures. The compound also serves as a precursor for other important synthetic building blocks, such as glutamic acid-1-methyl ester-5-tert-butyl ester, which is itself a valuable derivative for polypeptide synthesis. google.com Its use facilitates the creation of neuroactive compounds, enzyme inhibitors, and other therapeutic agents in medicinal chemistry. chemimpex.com

Key Research Applications of L-Glutamic Acid, 1-Methyl Ester
DisciplineSpecific ApplicationResearch Goal
Biochemistry/NeuroscienceNeurotransmitter Function StudiesMimics glutamate to investigate synaptic plasticity, learning, and memory. smolecule.comchemimpex.comchemimpex.com
BiochemistryMetabolic Pathway AnalysisUsed as a substrate to explore amino acid metabolism. chemimpex.com
Synthetic/Medicinal ChemistryPeptide SynthesisServes as a protected building block for constructing specific peptide sequences. chemimpex.comchemimpex.com
Synthetic ChemistryPrecursor for Bioactive MoleculesUsed in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com
BiotechnologyEnzymatic SynthesisUsed as a substrate for enzymes like γ-glutamyltranspeptidase to synthesize other compounds, such as theanine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10NO4- B8795540 Glutamic acid, 1-methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10NO4-

Molecular Weight

160.15 g/mol

IUPAC Name

(4S)-4-amino-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1

InChI Key

SEWIYICDCVPBEW-BYPYZUCNSA-M

Isomeric SMILES

COC(=O)[C@H](CCC(=O)[O-])N

Canonical SMILES

COC(=O)C(CCC(=O)[O-])N

Origin of Product

United States

Synthesis and Derivatization Strategies of Glutamic Acid, 1 Methyl Ester

Chemical Synthesis Methodologies

The synthesis of glutamic acid, 1-methyl ester involves strategic chemical modifications to the glutamic acid molecule. These methods are designed to achieve selective esterification at the α-carboxyl group while managing the reactivity of the γ-carboxyl and α-amino groups.

Esterification Reactions for α-Methyl Ester Formation

The formation of the α-methyl ester of glutamic acid is primarily achieved through esterification reactions. A common and efficient method involves the reaction of L-glutamic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com One such system utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild reaction conditions and high yields, typically between 75% and 95%. smolecule.commdpi.comnih.govresearchgate.net This method is advantageous as it is compatible with the unprotected α-amino group. smolecule.com The reaction proceeds through the formation of a silyl (B83357) ester intermediate, which then reacts with methanol to yield the desired methyl ester hydrochloride. smolecule.com

Other acid catalysts, such as thionyl chloride and sulfuric acid, can also be employed. google.comgoogle.com For instance, reacting glutamic acid with methanol in the presence of thionyl chloride can produce glutamic acid dimethyl ester, which can then be selectively modified. google.com Another approach uses sulfuric acid as a catalyst, followed by neutralization with barium hydroxide (B78521) to remove the excess acid. google.com

Recent studies have also highlighted that in-gel protein digestion using acidic methanol can lead to a highly selective methylation of glutamic acid residues, a phenomenon not observed with other amino acids like aspartic acid. nih.govuma.esresearchgate.netresearcher.liferesearchgate.net Enzymatic methods, using specific proteases and lipases, have also been explored for the selective acylation of the α-carboxylate group of glutamic acid. rsc.org

Table 1: Comparison of Esterification Methods for this compound

Method Catalyst/Reagent Conditions Yield Notes
Trimethylchlorosilane (TMSCl)/Methanol TMSCl Room Temperature 75-95% Mild conditions, compatible with unprotected amino group. smolecule.commdpi.comnih.govresearchgate.net
Thionyl Chloride/Methanol Thionyl Chloride - - Initially forms the dimethyl ester. google.com
Sulfuric Acid/Methanol H₂SO₄ 30°C ~65% Requires neutralization with Ba(OH)₂. google.com
Enzymatic Synthesis Proteases/Lipases 50°C 61-89% Selective acylation of the α-carboxylate group. rsc.org

Enzymatic Approaches for Glutamic Acid Esters

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net Biocatalysis is attractive for industrial-scale synthesis because enzymes are derived from renewable sources, are biodegradable, and typically operate under mild conditions with high selectivity, often eliminating the need for complex protection and deprotection steps. researchgate.netgoogle.com

Biocatalytic Pathways in Esterification

The enzymatic synthesis of glutamic acid esters primarily involves hydrolytic enzymes such as proteases and lipases, which can catalyze esterification reactions, particularly in non-aqueous or low-water environments. google.com

One major pathway is the direct, selective esterification of an N-protected glutamic acid derivative. For instance, N-protected L-glutamic acid can be selectively esterified at the α-carboxylic acid position using a protease. researchgate.netfrontiersin.org This regioselectivity is a key advantage of the enzymatic approach, directly addressing the challenge of differentiating between the α- and γ-carboxylic groups. frontiersin.org

Another relevant biocatalytic pathway involves glutamic acid esters as substrates for other transformations. For example, glutamic acid γ-methyl ester is an economical substrate for the synthesis of theanine and γ-glutamylmethylamide, catalyzed by the enzyme γ-glutamyltranspeptidase (GGT) from Escherichia coli. nih.govnih.govebi.ac.uk While the focus of these reactions is not the ester itself, the use of the ester as a starting material underscores the importance of efficient biocatalytic routes to produce it.

Enzyme Selection and Optimization for Specific Ester Linkages

The success of a biocatalytic process hinges on the careful selection of the enzyme and the optimization of reaction parameters to maximize yield and selectivity.

Enzyme Selection

The choice of enzyme is critical for achieving the desired regioselectivity and stereoselectivity.

Proteases for α-Esterification: Industrial proteases have proven effective in selectively synthesizing α-carboxylic acid esters of amino acids. researchgate.net A notable example is Alcalase, a protease that demonstrates high selectivity for the α-esterification of N-Boc-L-glutamic acid, yielding the α-benzyl ester in high yields. researchgate.netfrontiersin.org Attempts to use Alcalase for the esterification of unprotected L-glutamic acid in methanol did not yield the target product, likely due to the substrate's insolubility and an unfavorable reaction equilibrium, highlighting the importance of the substrate's form. frontiersin.org

Lipases: Lipases are also preferred enzymes for esterification reactions due to their ability to function in non-aqueous conditions. google.com They can be selected to catalyze regioselective esterification, allowing for the direct reaction of polymer carboxylic acids with alcohols. google.com

D-Aminopeptidase: For stereospecific synthesis involving D-amino acids, enzymes like D-aminopeptidase from Ochrobactrum anthropi can be used. This enzyme can catalyze the synthesis of D-alanine N-alkylamides from D-alanine methyl ester, demonstrating D-stereospecificity. pu-toyama.ac.jp

Optimization of Reaction Conditions

Once an enzyme is selected, its performance is fine-tuned by optimizing various reaction parameters.

pH and Temperature: In the synthesis of γ-glutamyl-L-tyrosine methyl ester using GGT, the optimal pH was found to be 7.3, with the reaction carried out at 37°C. tandfonline.com For theanine synthesis from glutamic acid γ-methyl ester, the optimal conditions were a pH of 10 and a temperature of 50°C. nih.gov

Substrate Concentration: Optimizing the concentration of substrates is crucial. In the synthesis of γ-glutamylmethylamide, the reaction was optimized using 300 mM glutamic acid γ-methyl ester and 3,000 mM methylamine, with inhibition observed at higher concentrations of the glutamic acid ester. nih.gov

Solvent/Medium: The reaction medium is a critical factor. Enzymatic esterifications are often performed in the reactant alcohol as a solvent or with minimal water content to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net For example, the selective synthesis of α-carboxylic acid esters by Alcalase is performed under conditions of continuous water removal. researchgate.net

The table below summarizes the results from a screening of various proteases for the α-selective benzylation of N-Boc-L-glutamic acid, illustrating the process of enzyme selection.

Table 1: Enzyme Screening for α-Selective Benzyl (B1604629) Esterification of N-Boc L-Glutamic Acid

Enzyme HPLC Yield (%)
Alcalase 81
Protease from Bacillus licheniformis 47
Savinase 28
Protease from Aspergillus oryzae 11

Data adapted from a study on biocatalytic route scouting for α-benzyl L-glutamate synthesis. The reaction involved incubating N-Boc L-glutamic acid with the enzyme in dry benzyl alcohol. frontiersin.org

The following table shows the optimized conditions for the enzymatic synthesis of theanine, using glutamic acid γ-methyl ester as a key substrate.

Table 2: Optimized Conditions for Theanine Synthesis using Immobilized E. coli Cells with GGT Activity

Parameter Optimal Value
Substrate 1 Glutamic acid γ-methyl ester (300 mmol/l)
Substrate 2 Ethylamine (3,000 mmol/l)
Biocatalyst Immobilized GGT cells (0.1 g/ml)
pH 10
Temperature 50°C
Conversion Rate 87.2% (average over first six uses)

Data from a study on the enzymatic synthesis of theanine. nih.gov

Role As a Building Block in Peptide Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

Glutamic acid, 1-methyl ester derivatives, particularly those with N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl), are extensively used in Solid-Phase Peptide Synthesis (SPPS). cymitquimica.com SPPS allows for the efficient assembly of peptide chains on a solid support.

The Fmoc-protected version, Fmoc-L-Glu(OMe)-OH, is particularly well-suited for SPPS. cymitquimica.comnetascientific.com The Fmoc group provides protection for the α-amino group during coupling reactions and can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the methyl ester on the side chain or the linkage to the solid support. cymitquimica.commdpi.com This orthogonality is crucial for the stepwise elongation of the peptide chain. This building block has been successfully utilized in the synthesis of complex peptaibols, such as ampullosporin F and G. mdpi.comnih.gov In the synthesis of these peptaibols, Fmoc-Glu(OMe)-OH was incorporated into the peptide sequence using a combination of automated and manual SPPS protocols. mdpi.com

The Boc-protected counterpart, Boc-Glu(OMe)-OH, is also valued in SPPS, especially within Boc-based synthesis strategies. It offers stability during the synthesis process, with the acid-labile Boc group being removed using acids like trifluoroacetic acid (TFA).

Table 1: Properties of N-Protected Glutamic Acid 1-Methyl Ester Derivatives Used in SPPS

Compound Name CAS Number Molecular Formula Key Features for SPPS
Fmoc-L-Glu(OMe)-OH 145038-50-2 C₂₁H₂₁NO₆ Base-labile Fmoc group allows for selective deprotection. cymitquimica.compeptide.com

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of certain peptides. libretexts.org In this approach, glutamic acid derivatives with orthogonal protecting groups are essential. sigmaaldrich.commasterorganicchemistry.com L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is one such derivative specified as suitable for solution-phase peptide synthesis. sigmaaldrich.com

The general strategy involves protecting the α-amino group (e.g., with a Boc or Z-group) and one of the carboxyl groups to direct the peptide bond formation. libretexts.orgcdnsciencepub.com For instance, an N-protected glutamic acid 1-methyl ester can be coupled with another amino acid whose carboxyl group is protected (e.g., as a benzyl (B1604629) ester). libretexts.org The coupling is typically facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). japer.in After the peptide bond is formed, one of the protecting groups can be selectively removed to allow for further chain elongation. gcwgandhinagar.com

Incorporation into Complex Peptide Structures

The utility of glutamic acid 1-methyl ester extends to the synthesis of complex and biologically active peptides. A notable example is its incorporation into peptaibols, a class of non-ribosomally synthesized peptides often containing non-proteinogenic amino acids. mdpi.com

Researchers have successfully synthesized ampullosporin F and G, two new peptaibols, using Fmoc-Glu(OMe)-OH as a key building block in their solid-phase synthesis strategy. mdpi.comnih.gov The sequence of ampullosporin F was determined as Ac-Trp¹-Ala²-Aib³-Aib⁴-Leu⁵-Aib⁶-Gln⁷-Aib⁸-Aib⁹-Aib¹⁰-GluOMe¹¹-Leu¹²-Aib¹³-Gln¹⁴-Leuol¹⁵. mdpi.comnih.gov The synthesis confirmed the L-configuration of the chiral amino acids and demonstrated the effective incorporation of the glutamic acid methyl ester residue into this complex 15-residue peptide. mdpi.comnih.gov This highlights the compound's role in creating structurally diverse peptides with significant biological activities, as these specific peptaibols showed potent antifungal and anticancer properties. mdpi.comnih.gov

Strategies for Selective Carboxyl Protection and Deprotection during Peptide Elongation

The presence of two carboxyl groups in glutamic acid necessitates a robust protection strategy to ensure the correct peptide bonds are formed. springernature.com The methyl ester serves as a protecting group for the γ-carboxyl group, while the α-carboxyl group is activated for coupling.

Protection:

γ-Carboxyl Group: The γ-carboxyl group is protected as a methyl ester. Other esters, such as tert-butyl (OtBu) or allyl (OAll) esters, can also be used for the side chain to provide different deprotection options. advancedchemtech.compeptide.com

Deprotection: The key to successful peptide synthesis is the orthogonal nature of the protecting groups, allowing for the removal of one type of group without affecting others. springernature.com

Fmoc Group: Removed using a mild base, commonly a solution of piperidine in DMF. mdpi.com

Boc Group: Cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA).

Methyl Ester (γ-carboxyl): The methyl ester is stable to the conditions used for both Fmoc and Boc removal. It is typically removed at the end of the synthesis under basic conditions, a process known as saponification (e.g., using sodium hydroxide). cdnsciencepub.com However, this method can sometimes lead to racemization. cdnsciencepub.com

Orthogonal Side-Chain Esters: For more complex syntheses, such as on-resin cyclization, other side-chain esters are employed. Allyl esters, for example, are stable to both acid (TFA) and base (piperidine) but can be selectively cleaved using a palladium catalyst. peptide.com This allows for deprotection of the side chain while the peptide remains anchored to the resin and the N-terminal protection is intact. peptide.com

A patented method for synthesizing a glutamic acid derivative with differentiated carboxyl protection involves a multi-step process: starting with glutamic acid, it is converted to the dimethyl ester, the amino group is then protected with a trityl group, followed by selective saponification of the 5-position methyl ester with sodium hydroxide (B78521). google.com This yields a building block where the α-carboxyl group is free for coupling and the γ-carboxyl is protected as a methyl ester. google.com

Table 2: Common Protecting Groups and Deprotection Reagents

Protecting Group Functionality Protected Deprotection Conditions
9-Fluorenylmethyloxycarbonyl (Fmoc) α-Amino Mild base (e.g., Piperidine in DMF) cymitquimica.commdpi.com
tert-Butoxycarbonyl (Boc) α-Amino Acid (e.g., Trifluoroacetic Acid - TFA)
Methyl ester (OMe) γ-Carboxyl Base (Saponification, e.g., NaOH) cdnsciencepub.com
tert-Butyl ester (OtBu) γ-Carboxyl Acid (e.g., Trifluoroacetic Acid - TFA) advancedchemtech.com

Biochemical and Neurochemical Investigations Involving Glutamic Acid, 1 Methyl Ester

Mimicry of Glutamate (B1630785) Neurotransmitter Action

L-glutamic acid is the most prominent excitatory neurotransmitter in the mammalian central nervous system, initiating fast excitatory synaptic transmission. rndsystems.comnih.govresearchgate.net It exerts its effects by binding to a wide array of glutamate receptors on both neurons and glial cells. nih.govphysio-pedia.com Glutamic acid, 1-methyl ester, as a derivative, is investigated for its capacity to mimic the natural ligand, L-glutamate. The structural similarity allows it to interact with the glutamate binding sites on various receptors.

The primary mechanism of glutamate action involves its release from presynaptic terminals into the synaptic cleft, where it binds to postsynaptic receptors, causing a rapid depolarization of the recipient neuron. vt.eduyoutube.com By studying analogs like this compound, researchers can explore the specific structural requirements for receptor activation and neurotransmitter signaling. Derivatives where a carboxyl group is esterified, such as the 1-methyl ester or the diethyl ester, are used to understand how receptor binding and subsequent cellular responses are affected by modifications at this position. manchester.ac.uksigmaaldrich.cn These investigations are crucial for understanding the nuanced control of neuronal excitability and synaptic plasticity. nih.govphysio-pedia.com

Studies of Interactions with Glutamate Receptors

Glutamate receptors are broadly classified into two families: ionotropic receptors (iGluRs), which are ligand-gated ion channels, and metabotropic receptors (mGluRs), which are G protein-coupled receptors. nih.govtaylorandfrancis.comsandiego.edu Both receptor types are critical for mediating the diverse physiological effects of glutamate. researchgate.netnih.gov Analogs such as this compound are instrumental in probing the binding pockets and activation mechanisms of these receptors.

Ionotropic glutamate receptors are directly coupled to membrane ion channels and are responsible for fast excitatory transmission in the CNS. taylorandfrancis.comucl.ac.uk They are named after their selective agonists: AMPA, kainate, and NMDA. nih.govguidetopharmacology.org All iGluRs are nonselective cation channels, permitting the passage of Na+ and K+, which results in excitatory postsynaptic responses. nih.gov

AMPA Receptors (AMPARs): These receptors, composed of GluA1–4 subunits, mediate the majority of fast excitatory neurotransmission. taylorandfrancis.comnih.gov

Kainate Receptors (KARs): Comprised of GluK1–5 subunits, these receptors have a more restricted role in synaptic transmission compared to AMPARs and require extracellular Na+ and Cl- for activation. guidetopharmacology.orgnih.gov

NMDA Receptors (NMDARs): These receptors are unique due to their high permeability to Ca2+, their requirement for glycine (B1666218) as a co-agonist, and their voltage-dependent block by Mg2+. ucl.ac.ukguidetopharmacology.org They are heteromers typically consisting of GluN1 and GluN2 subunits. nih.gov

The study of glutamate esters helps to delineate the pharmacology of these receptor subtypes. manchester.ac.uk The modification at the 1-position carboxyl group can alter the binding affinity and efficacy of the molecule at these different iGluR sites, providing insights into the structure-function relationship of receptor-ligand interactions.

Table 1: Key Properties of Ionotropic Glutamate Receptors

Receptor Type Selective Agonist Subunits Key Characteristics
AMPA AMPA (α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate) GluA1-GluA4 Mediate fast synaptic transmission. taylorandfrancis.comnih.gov
Kainate Kainic acid GluK1-GluK5 Require Na+ and Cl- for activation. guidetopharmacology.orgnih.gov
NMDA NMDA (N-methyl-D-aspartate) GluN1, GluN2A-D, GluN3A-B High Ca2+ permeability; require glycine co-agonist; voltage-dependent Mg2+ block. ucl.ac.uknih.govnih.gov

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission indirectly through second messenger signaling pathways. nih.govnih.govguidetopharmacology.org There are eight mGluR subtypes, which are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. guidetopharmacology.orgnih.gov

Group I mGluRs (mGluR1, mGluR5): These are typically located postsynaptically and couple to Gq proteins, leading to phosphoinositide hydrolysis and increases in intracellular calcium. nih.govnih.gov

Group II mGluRs (mGluR2, mGluR3): These are predominantly found on presynaptic terminals and couple to Gi/o proteins to inhibit adenylyl cyclase, reducing neurotransmitter release. nih.gov

Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these receptors are also presynaptic, couple to Gi/o, and inhibit adenylyl cyclase. nih.gov

Research on glutamate derivatives, including various esters, contributes to the development of specific agonists and antagonists for these receptor groups, which is essential for untangling their specific physiological roles. nih.gov

Table 2: Classification of Metabotropic Glutamate Receptors

Group Receptor Subtypes Primary Location Signal Transduction Pathway
Group I mGluR1, mGluR5 Postsynaptic Coupled to Gq; activate phospholipase C. guidetopharmacology.orgnih.gov
Group II mGluR2, mGluR3 Presynaptic Coupled to Gi/o; inhibit adenylyl cyclase. nih.gov
Group III mGluR4, mGluR6, mGluR7, mGluR8 Presynaptic Coupled to Gi/o; inhibit adenylyl cyclase. nih.gov

Contribution to Neurotransmitter Signaling Pathway Research

This compound is utilized in studies aimed at mapping the complex signaling cascades initiated by glutamate receptor activation. nih.gov The binding of glutamate or its analogs to its receptors triggers a variety of downstream effects that are crucial for neuronal function. nih.govnih.gov

Investigations into Amino Acid Metabolism Pathways

Beyond its role as a neurotransmitter, glutamate is a central hub in cellular metabolism. illinois.edunih.gov It is a nonessential amino acid that is integral to numerous biosynthetic and bioenergetic pathways. nih.govmdpi.com Glutamate acts as a key nitrogen donor and acceptor, facilitating the synthesis of other amino acids through transamination reactions. nih.gov

Enzymatic Studies and Biocatalysis with Glutamic Acid Esters

Substrate Specificity and Kinetic Analysis with Hydrolases and Transferases

Hydrolases, particularly esterases, are enzymes that catalyze the cleavage of ester bonds through hydrolysis. ncert.nic.inwikipedia.org The substrate specificity of these enzymes is crucial for their application in asymmetric synthesis and kinetic resolutions. wikipedia.org While extensive kinetic data for glutamic acid 1-methyl ester with a broad range of hydrolases is not widely documented, general principles of enzyme-substrate interactions can be inferred. The ability of an esterase, such as pig liver esterase (PLE), to hydrolyze a substrate depends on how the substrate fits into the enzyme's active site. wikipedia.org The active site contains key residues, like serine, that are essential for the catalytic mechanism. wikipedia.org

Transferases are enzymes that catalyze the transfer of a functional group from a donor molecule to an acceptor molecule. wikipedia.org In the context of glutamic acid esters, methyltransferases are a relevant subclass. These enzymes typically use S-adenosyl methionine (SAM) as the methyl donor in a process involving an SN2-like nucleophilic attack to methylate substrates. wikipedia.org While methyltransferases are known to methylate glutamic acid residues within proteins to form glutamate (B1630785) 5-methyl esters, specific kinetic studies detailing the use of free glutamic acid 1-methyl ester as a substrate for other transferase reactions are limited in the available literature. nih.govnih.gov The enzymatic synthesis of peptides using glutamic acid-specific endopeptidases, however, demonstrates the utility of glutamate esters as substrates in transferase-like reactions where an amino acid or peptide acts as the nucleophile instead of water.

Studies with γ-Glutamyltranspeptidase (GGT) using Glutamic Acid γ-Methyl Ester as Substrate

γ-Glutamyltranspeptidase (GGT) is a transferase that plays a key role in glutathione (B108866) metabolism by catalyzing the transfer of the γ-glutamyl moiety from a donor to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgnih.gov GGT exhibits broad substrate specificity and has been successfully used in biocatalytic applications.

Notably, glutamic acid γ-methyl ester is recognized as a donor substrate by GGT. nih.govresearchgate.net This has been exploited for the enzymatic synthesis of theanine (γ-glutamylethylamide), a non-proteinogenic amino acid found in tea. In this process, GGT catalyzes the transfer of the γ-glutamyl group from glutamic acid γ-methyl ester to ethylamine. nih.gov Studies have demonstrated high conversion yields using GGT from various microbial sources, such as Escherichia coli and Bacillus subtilis. nih.gov The reaction involves a two-step mechanism where a γ-glutamyl-enzyme intermediate is formed, followed by the transfer of the γ-glutamyl moiety to the acceptor, ethylamine. nih.govnih.gov

The following table summarizes the conditions and outcomes of theanine synthesis using glutamic acid γ-methyl ester as a substrate with GGT from different sources.

GGT SourceGlutamic Acid γ-Methyl Ester Conc. (mM)Ethylamine Conc. (mM)Reaction ConditionsConversion Yield (%)Theanine Conc. (mM)
Immobilized E. coli cells3003000pH 10.0, 45°C, 18 h69.3-
B. subtilis SK 11.0042050pH 9.0, 37°C, 4 h9418.9

These studies highlight the utility of glutamic acid γ-methyl ester as an effective and recognized substrate for GGT-mediated biotransformations. nih.gov

Interactions with Other Esterases and Peptidases

The interaction of glutamic acid 1-methyl ester with other esterases and peptidases is relevant for its application in peptide synthesis and modification. Glutamic acid-specific endopeptidases, which belong to the serine protease family, have been investigated for their ability to synthesize peptide bonds. These enzymes can catalyze the aminolysis of peptide esters, where an amino acid derivative acts as a nucleophile to attack the ester. For instance, the glutamic acid-specific endopeptidase from Bacillus licheniformis has been used to synthesize various Glu-Xaa peptide bonds using a glutamate benzyl (B1604629) ester as the substrate. researchgate.net While this study used a benzyl ester, it demonstrates the principle that peptidases can recognize and utilize glutamic acid esters for synthesis, suggesting that the 1-methyl ester could serve a similar role.

The protease Alcalase has been shown to be effective in the α-selective benzyl esterification of N-Boc-L-glutamic acid. frontiersin.org However, attempts to use this enzyme for the direct methylation of L-glutamic acid in methanol (B129727) did not yield the target product, which was attributed to the poor solubility of glutamic acid and an unfavorable reaction equilibrium. frontiersin.org This indicates that while some enzymes can act on the carboxyl groups of glutamic acid, the specific conditions and substrate form (e.g., N-protected) are critical for successful enzymatic conversion.

Development of Novel Enzymatic Bioconversion Pathways

The use of glutamic acid esters as starting materials for enzymatic bioconversions is a promising area of green chemistry. A prime example is the aforementioned synthesis of theanine using GGT and glutamic acid γ-methyl ester. nih.gov This pathway provides a sustainable alternative to chemical synthesis methods.

Researchers are actively scouting for biocatalytic routes to produce valuable amino acid derivatives. For example, several enzymatic strategies have been explored for the synthesis of α-benzyl L-glutamate, a key building block in peptide synthesis. frontiersin.org These routes include:

α-selective esterification: Using a protease like Alcalase to esterify N-Boc L-glutamic acid with benzyl alcohol. frontiersin.org

γ-selective hydrolysis: Enzymatic hydrolysis of α,γ-dibenzyl L-glutamate. frontiersin.org

Amide hydrolysis: Selective hydrolysis of the amide group of α-benzyl L-glutamine. frontiersin.org

Lactam hydrolysis: Opening the ring of alpha-benzyl L-pyroglutamate. frontiersin.org

These examples, while not all directly involving glutamic acid 1-methyl ester, illustrate the potential for designing multi-step enzymatic pathways where selective esterification or hydrolysis of glutamic acid is a key step. The development of novel nitrene transferase enzymes for the direct α-C−H amination of carboxylic acid esters also opens up new possibilities for creating α-amino esters, which are precursors to noncanonical amino acids. nih.gov

Molecular Interactions and Structure Activity Relationship Sar Studies

Ligand-Receptor Binding Analysis and Specificity

Glutamic acid, 1-methyl ester interacts with both ionotropic and metabotropic glutamate (B1630785) receptors, albeit with different affinities and specificities compared to the endogenous ligand, L-glutamic acid. The esterification of the 1-carboxyl group alters the charge distribution and steric bulk of the molecule, which in turn influences its binding to the highly specific orthosteric binding sites of these receptors.

Glutamate receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission and include NMDA, AMPA, and kainate receptors. nih.govwikipedia.org mGluRs are G-protein coupled receptors that modulate synaptic transmission and are further divided into three groups (I, II, and III). nih.govwikipedia.org

While specific binding data for this compound is not extensively reported in publicly available literature, the principles of ligand-receptor interactions for glutamate analogs are well-established. The binding of ligands to glutamate receptors is governed by a complex interplay of electrostatic interactions, hydrogen bonding, and steric complementarity within the binding pocket. beilstein-journals.org The free carboxylate groups of L-glutamic acid are crucial for high-affinity binding to many glutamate receptors. The modification of one of these groups, as in this compound, is expected to reduce the binding affinity for certain receptor subtypes.

For instance, studies on various analogs have shown that modifications to the glutamate molecule can significantly alter receptor selectivity. The specificity of a ligand is determined by its ability to discriminate between different receptor subtypes. This is a critical aspect in the development of pharmacological tools and potential therapeutic agents. The introduction of a methyl ester at the 1-position can influence this selectivity profile, potentially favoring binding to certain receptor subtypes over others.

Impact of Stereochemistry on Biological Activity and Recognition

Stereochemistry plays a fundamental role in the biological activity of chiral molecules like this compound. creative-peptides.com The spatial arrangement of atoms is critical for the precise interactions required for receptor binding and activation. Glutamate receptors, being chiral entities themselves, exhibit a high degree of stereospecificity, meaning they can differentiate between the L- and D-enantiomers of their ligands.

The naturally occurring form of glutamic acid is the L-enantiomer (L-glutamic acid), which is the primary endogenous agonist for glutamate receptors. Consequently, L-glutamic acid, 1-methyl ester is expected to be the more biologically active enantiomer. The D-enantiomer, D-glutamic acid, 1-methyl ester, would likely exhibit significantly lower affinity and/or efficacy at these receptors. This stereoselectivity is a hallmark of receptor-mediated processes and is a key criterion in identifying specific ligand-receptor interactions.

Studies on related chiral compounds have consistently demonstrated the profound impact of stereochemistry on biological recognition and activity. For example, research on enantiomers of other amino acid derivatives has shown that only one enantiomer is biologically active, as it is the only one that can correctly orient itself within the chiral binding site of its target receptor or enzyme. This principle is fundamental to pharmacology and drug design.

Conformational Analysis and Molecular Docking Simulations

The biological activity of this compound is not only dependent on its static structure but also on its conformational flexibility. The molecule can adopt various conformations in solution, and only a subset of these are likely to be recognized by and bind to the active site of a glutamate receptor. Conformational analysis, through both experimental techniques like NMR spectroscopy and computational methods such as molecular dynamics (MD) simulations, is crucial for understanding the relationship between structure and activity. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations of this compound into the binding sites of different glutamate receptor subtypes can provide valuable insights into its binding mode and the specific interactions that stabilize the ligand-receptor complex. These simulations can help to identify key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, electrostatic interactions, and van der Waals forces.

For example, docking studies of glutamate and its analogs with the ligand-binding domain of iGluRs have revealed the critical role of specific residues in coordinating the alpha-amino and carboxyl groups of the ligand. researchgate.net By modeling the binding of this compound, it is possible to predict how the methyl ester group influences the orientation of the molecule within the binding pocket and which receptor subtypes might better accommodate this modification. MD simulations can further refine these static docking poses by providing a dynamic view of the ligand-receptor interactions over time, offering a more realistic representation of the binding event. nih.gov

Design of Glutamic Acid 1-Methyl Ester Analogs for SAR Probing

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and pharmacology, providing a systematic way to understand how chemical structure relates to biological activity. By synthesizing and evaluating a series of analogs of a lead compound, researchers can identify the key structural features required for activity and selectivity. This compound can serve as a starting point for the design of such analogs to probe the SAR of glutamate receptors.

The design of analogs could involve modifications at several positions of the this compound molecule. For example, the size of the ester group could be varied (e.g., ethyl, propyl) to explore the steric tolerance of the binding site. Additionally, substituents could be introduced on the carbon backbone of the glutamic acid moiety to explore new interactions with the receptor.

The synthesis of these analogs would typically involve standard peptide chemistry techniques, starting from appropriately protected glutamic acid derivatives. google.comgoogle.com Once synthesized, these compounds would be evaluated in binding assays to determine their affinity for different glutamate receptor subtypes. Functional assays would then be used to determine whether the compounds act as agonists, antagonists, or allosteric modulators.

Advanced Research Applications of Glutamic Acid, 1 Methyl Ester

Applications in Pharmaceutical Development Research

In the realm of pharmaceutical research, Glutamic acid, 1-methyl ester is instrumental due to its role as a chiral building block and its ability to modify the properties of parent drug molecules. rsc.org Its applications range from being a foundational piece in the synthesis of new drugs to enhancing the performance of existing ones.

This compound is a key intermediate and starting material in the synthesis of a wide array of therapeutic agents. chemimpex.com Its structure is particularly important in the field of polypeptide synthesis, where it is used to create both linear and cyclic peptides with potential therapeutic properties. google.com The ester group at the 1-position acts as a protecting group, allowing chemists to selectively perform reactions on other parts of the molecule, which is critical for constructing complex molecular architectures. nbinno.com

This compound serves as a building block for creating bioactive molecules such as neurotransmitter analogs and enzyme inhibitors, which are vital for developing new treatments for metabolic and neuropharmacological disorders. chemimpex.com For instance, after its incorporation into a larger molecule, the methyl ester can be deprotected using an acid to reveal the carboxylic acid, a functionality often crucial for the final compound's biological activity. google.com

Therapeutic Agent ClassRole of this compoundResearch Area
Peptide-based drugs Serves as a fundamental building block for the peptide chain. google.comchemimpex.comOncology, Infectious Diseases
Neurotransmitter Analogs Used in the synthesis of molecules that mimic natural neurotransmitters. chemimpex.comNeuropharmacology
Enzyme Inhibitors Incorporated into structures designed to block specific enzyme activity. chemimpex.comMetabolic Disorders
Cyclic Peptides The protected carboxyl group directs cyclization reactions. google.comDrug Delivery, Antibiotics

One key application is in the development of "prodrugs." A prodrug is an inactive or less active medication that is metabolized into its active form within the body. By converting a therapeutic agent's carboxylic acid group into a methyl ester, its ability to passively diffuse through cell membranes can be significantly improved. tandfonline.com Once inside the target cell, endogenous esterases can hydrolyze the ester, releasing the active acidic drug where it is needed. tandfonline.com This approach can increase the intracellular concentration of the active compound, leading to higher measured potency. tandfonline.com Furthermore, conjugating drugs to glutamic acid can decrease toxicity to normal cells, thereby increasing the specificity of the treatment, a strategy that has been explored in cancer therapy. nih.gov

Given that L-glutamic acid is the primary excitatory neurotransmitter in the vertebrate central nervous system, its derivatives are of particular interest in the development of neuroactive compounds. wikipedia.org this compound is used to synthesize molecules that can interact with glutamate (B1630785) pathways and receptors, providing insights into neurological disorders and forming the basis for potential treatments for conditions such as epilepsy, depression, and Alzheimer's disease. chemimpex.com

A notable example is the synthesis of pregnanolone (B1679072) glutamate (PA-G), a neuroactive steroid where L-glutamic acid 1-ester is attached to a steroid skeleton. mdpi.com This compound has been identified as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and a potentiator of GABA receptors, demonstrating potent anticonvulsant effects in research models. mdpi.com This highlights the role of the glutamic acid ester moiety in creating novel compounds that can modulate critical neurotransmitter systems in the brain.

Bioconjugation Techniques and Targeted Molecular Delivery

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new complex with combined or enhanced properties. libretexts.org this compound is a valuable reagent in this field due to its bifunctional nature, possessing a reactive amine group and a protected carboxyl group.

The primary amine group of this compound allows it to be readily attached to other molecules, particularly those containing carboxylic acid groups. This reaction typically forms a stable amide bond, a common and robust linkage in bioconjugation. vectorlabs.com The process often involves the use of a condensing reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the bond formation between the amino acid ester and the target biomolecule. nih.gov

This strategy is employed to remodel the structure of natural compounds to improve their biological activities. nih.gov By attaching the amino acid ester, researchers can alter properties like polarity, solubility, and interaction with biological targets. nih.gov

The attachment of this compound to other molecules results in the creation of novel bioconjugates with specific functions. A clear example is the synthesis of conjugates between glycyrrhizic acid (a natural triterpene glycoside) and L-amino acid methyl esters, including the glutamic acid derivative. nih.gov The resulting glycyrrhizic acid-glutamic acid methyl ester conjugate demonstrated a significant ability to stimulate an immune response in mouse models, showcasing its potential as an immunomodulating agent. nih.gov

This approach is also used to create drug-conjugates for targeted delivery. For instance, derivatives of the anticancer drug all-trans retinoic acid (ATRA) containing glutamic acid have been synthesized to improve aqueous solubility and efficacy. nih.gov The principle involves using the amino acid conjugate to alter the pharmacokinetics of the parent drug, aiming for better transportation to the target site and improved therapeutic outcomes. nih.gov

Bioconjugate ExampleAttached BiomoleculeLinkage TypeResulting Function
Glycyrrhizic Acid Conjugate Glycyrrhizic AcidAmide BondImmunostimulant Activity nih.gov
All-trans retinoic acid (ATRA) Conjugate All-trans retinoic acidAmide BondImproved solubility and efficacy nih.gov
Paclitaxel Conjugate (as polyglutamate) PaclitaxelAmide BondReduced toxicity, enhanced efficacy nih.gov

Research in Protein Engineering and Modification

This compound, a derivative of the amino acid glutamic acid, serves as a valuable tool in the field of protein engineering and modification. Its specific chemical properties, resulting from the esterification of the alpha-carboxyl group, allow for unique applications in manipulating protein structure and function.

Enhancing Protein Stability and Functionality

The stability and solubility of proteins are critical for their function and for their application in various biotechnological and therapeutic contexts. While glutamic acid itself is known to enhance protein solubility and stability, its esterified derivatives offer a more nuanced approach to protein modification. The addition of charged amino acids like L-glutamic acid to protein solutions can significantly increase the maximum achievable concentration of soluble protein and improve long-term stability. acs.org Potassium glutamate, in particular, is recognized as a strong stabilizing agent for the folded state of proteins, an effect that is mainly entropic in origin. nih.govmdpi.com

Esterification of glutamic acid residues, such as forming a methyl ester, modifies the charge and hydrogen-bonding potential of the amino acid side chain. This modification can be strategically employed in protein engineering to fine-tune electrostatic interactions on the protein surface, potentially improving stability or modulating interactions with other molecules.

A direct biological example of such a modification involves the methyl-accepting chemotaxis proteins (MCPs) in bacteria like Escherichia coli and Bacillus subtilis. In these proteins, specific glutamic acid residues undergo reversible methylation to form glutamic acid 5-methyl esters. nih.govnih.gov This post-translational modification is crucial for the chemotactic response, demonstrating how the esterification of a glutamate residue directly impacts a protein's biological function by modulating its signaling activity. nih.govnih.gov

Furthermore, advanced protein engineering techniques utilize glutamic acid esters to introduce novel functionalities. Through genetic code expansion, esterified analogues like glutamic acid benzyl (B1604629) ester can be site-specifically incorporated into proteins. rsc.org This allows for subsequent chemical reactions to modify the protein in unique ways, such as caging the active site of a toxic protein or introducing versatile reactive handles for further functionalization. rsc.org While not the 1-methyl ester, this research highlights the utility of the ester group on glutamic acid as a key tool for sophisticated protein manipulation.

Contributions to Materials Science Research

In materials science, this compound is a significant precursor for the synthesis of advanced biomaterials. Its role is particularly prominent in the creation of novel polymers with applications ranging from medicine to environmental science.

Building Block for Novel Polymeric Materials

This compound is a key building block in the chemical synthesis of poly-γ-glutamic acid (γ-PGA), a biodegradable, non-toxic, and non-immunogenic biopolymer. researchgate.net Direct polycondensation of glutamic acid is often hindered by the formation of a stable five-membered lactam (pyroglutamic acid). researchgate.net To circumvent this, chemical synthesis routes often employ protected derivatives of glutamic acid.

One successful method involves the synthesis of α-Methyl glutamic acid dimers, which are then subjected to polycondensation. researchgate.net This process yields poly-γ-glutamic acid methyl ester, which can subsequently be hydrolyzed to produce the final γ-PGA polymer. researchgate.net The use of the methyl ester facilitates the polymerization process and allows for control over the final molecular weight of the polymer.

The resulting polyglutamic acid and its derivatives are versatile materials. The ester groups along the polymer chain can be further modified through reactions like transesterification with various alcohols. acs.orgresearchgate.net This allows for the synthesis of comblike polymers with long alkyl side chains, effectively tuning the material's properties from hydrophilic to hydrophobic. acs.orgresearchgate.net These modified polymers have applications in creating nanoparticles and hydrogels for use as drug carriers and tissue-engineering materials. researchgate.net

Table 1: Synthesis and Properties of Polyglutamic Acid (PGA) Derivatives
Starting Material/PrecursorPolymerization MethodResulting PolymerKey Properties/Applications
α-Methyl glutamic acid dimersPolycondensation with condensing reagents (e.g., EDC, HOBt)Poly-γ-glutamic acid methyl esterIntermediate for creating γ-PGA; allows control over molecular weight.
Bacterial poly(γ-glutamic acid)Esterification followed by transesterificationComblike poly(α-n-alkyl γ-glutamate)sAmphiphilic; self-assembles into nanoparticles for drug delivery.
Glutamic acid N-carboxyanhydride (benzyl ester)Ring-opening polymerizationPoly-α-glutamic acid-γ-(benzyl)esterPrecursor for controlled synthesis of PGA for gene therapy vectors. nih.govgoogle.com

Role in DNA-Templated Synthesis of Complex Molecular Structures

DNA-templated synthesis (DTS) is a powerful technique that uses the sequence information of a DNA strand to direct the synthesis of a specific polymer, enabling the creation of complex, sequence-defined molecules. nih.govnih.gov This method has been explored for the enzyme-free polymerization of non-natural polymers, such as Peptide Nucleic Acids (PNAs). acs.orgharvard.edu

In this context, derivatives of amino acids, including glutamic acid, are used as building blocks for the synthesis of functionalized PNA monomers. acs.org To be incorporated into the growing polymer chain, the amino acid building blocks must be chemically modified. Specifically, the reactive carboxyl groups must be protected to prevent unwanted side reactions during monomer synthesis and polymerization.

The use of this compound represents a standard and effective strategy for protecting the alpha-carboxyl group. This protection allows the gamma-carboxyl group and the amino group to be selectively used for constructing the PNA backbone or for introducing side-chain functionalities. Research has demonstrated the successful DNA-templated polymerization of PNA aldehydes functionalized with various side chains derived from amino acids, including glutamate. acs.org The efficiency of this templated polymerization allows for the creation of PNA oligomers with precisely placed functional groups, opening avenues for the development of novel materials and therapeutics with tailored properties.

Analytical Methodologies in Glutamic Acid, 1 Methyl Ester Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate glutamic acid, 1-methyl ester from other components in a sample. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography is a powerful technique for separating volatile compounds. However, amino acids and their esters are typically non-volatile due to their polar nature. Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. mdpi.comnist.gov This process involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile moieties.

A common strategy involves a two-step derivatization: esterification of the carboxyl groups followed by acylation of the amino group. mdpi.comnih.gov For this compound, the carboxyl group at the alpha position and the primary amine must be derivatized.

Common Derivatization Strategies for GC Analysis:

Methoxycarbonylation/Methylation: A reaction with methyl chloroformate and methanol (B129727) converts the amino acid into a methyl ester of its methoxycarbonyl derivative. These derivatives are stable and provide clear fragmentation patterns in mass spectrometry. nist.gov

Pentafluoropropionylation (PFP): After esterification (e.g., to a methyl ester), the amino group is reacted with pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com The resulting Me-PFP derivatives are highly electronegative, which enhances their detection sensitivity, particularly in electron-capture negative-ion chemical ionization (ECNICI) mass spectrometry. nih.gov These derivatives have shown excellent long-term stability in toluene (B28343) extracts, allowing for precise and accurate quantitative measurements over several days. mdpi.com

Trifluoroacetylation (TFA): Similar to PFP, this involves acylation with trifluoroacetic anhydride. The N-trifluoroacetylamino acid methyl esters are volatile derivatives suitable for GC separation. acs.org

The table below summarizes common derivatization approaches used for the GC analysis of amino acids, which are applicable to this compound.

Derivatization StrategyReagentsResulting DerivativeKey Advantages
Methylation & MethoxycarbonylationMethanol, Methyl ChloroformateMethyl ester of methoxycarbonyl derivativeStable products with specific fragmentation patterns for MS. nist.gov
Esterification & PentafluoropropionylationMethanol, Pentafluoropropionic Anhydride (PFPA)Methyl ester pentafluoropropionic (Me-PFP) derivativeHigh volatility and thermal stability; excellent for sensitive MS detection. mdpi.com
Esterification & TrifluoroacetylationMethanol, Trifluoroacetic Anhydride (TFAA)N-Trifluoroacetyl (N-TFA) methyl esterWell-established method providing good chromatographic separation. acs.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their esters, offering several advantages over GC, including the ability to analyze underivatized compounds in some cases. helixchrom.comsielc.com However, for enhanced sensitivity and selectivity, especially with UV or fluorescence detection, derivatization is often employed.

HPLC methods can be broadly categorized as pre-column or post-column derivatization.

Pre-column derivatization: The analyte is reacted with a labeling agent before injection into the HPLC system. Common reagents include ortho-phthaldialdehyde (OPA), dansyl chloride, and 2,4-dinitro-1-fluorobenzene (DNFB). europa.euresearchgate.netnih.gov

Post-column derivatization: The separation of the underivatized amino acid ester occurs first, followed by a reaction with a reagent (e.g., ninhydrin) before the detector. europa.eu

Reversed-phase (RP) columns, such as C18, are frequently used for separating derivatized amino acids. researchgate.netacs.org For highly polar compounds like amino acid esters, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. helixchrom.com Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective detection method, capable of accurately identifying and quantifying the target compound even in complex biological matrices. helixchrom.com

The following table details common HPLC methodologies for amino acid analysis.

HPLC MethodStationary Phase (Column)Derivatization AgentDetection Method
Reversed-Phase HPLCC18 (Octadecylsilane)o-phthaldialdehyde (OPA) europa.euFluorescence europa.eu
Reversed-Phase HPLCC18 (Octadecylsilane)Dansyl Chloride researchgate.netFluorescence researchgate.net
Ion-Exchange ChromatographyIon Exchange ResinNinhydrin (post-column) europa.euVisible Absorbance (440/570 nm) europa.eu
HILICTri-Modal Hydrophilic InteractionNone (for MS detection)Mass Spectrometry (MS) helixchrom.com

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Mass spectrometry provides information about the molecular weight and elemental composition, while NMR spectroscopy reveals the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, L-glutamic acid dimethyl ester, characteristic signals include those for the methyl ester protons, the alpha-proton, and the beta- and gamma-methylene protons. scielo.org.za The chemical shifts in the ¹H NMR spectrum of glutamic acid itself show characteristic peaks for the alpha-proton (α-CH) around 3.75 ppm, and the two methylene (B1212753) groups (β-CH₂ and γ-CH₂) between 2.1 and 2.5 ppm. researchgate.net

Mass Spectrometry (MS) MS is used to determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. nih.gov The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. In the GC-MS analysis of L-glutamic acid 5-methyl ester, a prominent peak is observed at m/z 84. nih.gov The fragmentation of derivatized amino acid esters often involves characteristic neutral losses. For instance, the electrospray ionization (ESI) mass spectrum of dimethylformamidine glutamine isobutyl ester shows a base peak formed by a neutral loss of 73 Da. osu.edu In-source cyclization of glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS analysis, which necessitates chromatographic separation to ensure accurate measurement. acs.org

The table below summarizes key mass spectrometric data for a closely related compound, L-glutamic acid 5-methyl ester.

TechniqueIonization ModeKey Fragment (m/z)Significance
GC-MSElectron Ionization (EI)84Top peak in the main library spectrum. nih.gov
GC-MSElectron Ionization (EI)116Third highest peak in the main library spectrum. nih.gov

Chiral Recognition and Enantioselective Analysis

Since glutamic acid is a chiral molecule, its 1-methyl ester exists as two enantiomers (D and L forms). These enantiomers often have distinct biological activities, making their separation and quantification essential. nih.govchromatographyonline.com Chiral HPLC is the most effective technique for this purpose. yakhak.org

Enantioselective analysis is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Crown Ether-Based CSPs: These phases are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com They work by forming inclusion complexes with the primary amino group of the analyte. ankara.edu.tr

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support can resolve a wide range of chiral compounds, including derivatized amino acid esters. yakhak.org Chiral recognition is based on a combination of interactions, including hydrogen bonding and dipole-dipole interactions. yakhak.org

Macrocyclic Antibiotic CSPs: Phases like CHIROBIOTIC T are effective for separating free amino acids and their N-blocked derivatives in reversed-phase mode. sigmaaldrich.com

Alternatively, pre-column derivatization with a chiral reagent, such as N-trifluoroacetyl-L-prolyl chloride (TPC), can be used. oup.com This reaction creates a pair of diastereomers from the racemic analyte, which can then be separated on a standard achiral GC or HPLC column. oup.com

The following table compares different CSPs used for the enantioseparation of amino acids.

Chiral Stationary Phase (CSP) TypeExample Column NameTypical Mobile PhasePrimary Interaction Mechanism
Crown EtherChiroSil®, Crownpak® chromatographyonline.comankara.edu.trMethanol/Water with Acid (e.g., HClO₄) chromatographyonline.comInclusion complexation with the ammonium (B1175870) group. ankara.edu.tr
Polysaccharide PhenylcarbamatesChiralpak®, Chiralcel® yakhak.orgHexane/EthanolHydrogen bonding, dipole-dipole interactions. yakhak.org
Macrocyclic Glycopeptide (Teicoplanin)CHIROBIOTIC T sigmaaldrich.comEthanol/WaterIonic interactions, hydrogen bonding. sigmaaldrich.com

Quantitative Analysis in Complex Research Matrices

Quantifying this compound in complex biological or environmental samples (e.g., plasma, urine, cell extracts, food) requires highly sensitive, selective, and robust analytical methods. nist.govnih.gov The primary challenges are the low concentrations of the analyte and the presence of interfering substances in the sample matrix.

Stable isotope dilution analysis coupled with mass spectrometry (either GC-MS or LC-MS/MS) is the gold standard for quantitative analysis. mdpi.comnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard. mdpi.com The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation, but is distinguishable by the mass spectrometer. This approach corrects for sample loss during preparation and for variations in instrument response, leading to high accuracy and precision. acs.org

Key steps in quantitative analysis include:

Sample Preparation: This may involve protein precipitation, homogenization, and/or extraction to isolate the analyte from the matrix. Solid-phase extraction (SPE) is often used to clean up the sample and concentrate the amino acids. nih.gov

Addition of Internal Standard: A stable isotope-labeled analog of this compound is added at the beginning of the sample preparation process.

Derivatization (if necessary): As discussed, this is essential for GC-MS and often used in HPLC to improve chromatographic properties and detection sensitivity. mdpi.com

Chromatographic Separation and MS Detection: The sample is analyzed by GC-MS or LC-MS/MS, often using multiple reaction monitoring (MRM) mode for maximum selectivity and sensitivity. nih.gov

Method validation is critical to ensure reliable results and typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. europa.euresearchgate.net For example, an HPLC method for free glutamic acid in food samples reported detection limits between 0.3 mg/kg and 2.0 mg/kg and recoveries from 87.1% to 108.5%. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amino acid esters is a cornerstone of peptide chemistry and pharmaceutical development. nih.gov Traditional methods for the esterification of amino acids have often relied on reagents like thionyl chloride or strong protic acids, which can present challenges regarding safety and waste disposal. mdpi.com Consequently, there is a growing emphasis on developing more convenient, mild, and sustainable synthetic routes.

Recent advancements have focused on greener and more efficient methodologies. One promising approach involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. This system has proven effective for the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic types, offering good to excellent yields under mild conditions. nih.govmdpi.com Another innovative and sustainable method utilizes dimethyl carbonate (DMC) in acid-assisted reactions, presenting a novel approach to amino acid synthesis. rsc.org

Furthermore, specific and efficient routes for producing glutamic acid esters are continually being refined. An efficient pathway to the α-methyl ester of L-glutamic acid involves the selective hydrolysis of the amide group from N-benzyloxycarbonyl α-methyl esters of L-glutamine using tert-butyl nitrite. rsc.org Other patented methods describe the synthesis of L-glutamic acid-5-methyl ester through esterification in methanol with sulfuric acid as a catalyst, followed by neutralization and recovery of the solvent, highlighting efforts to improve yield and reduce environmental impact. google.com A process for synthesizing glutamic acid-1-methyl ester-5-tert-butyl ester has also been developed, which emphasizes simple operation and high product yield. google.com

These novel pathways represent a significant step towards more environmentally friendly and economically viable production of Glutamic acid, 1-methyl ester and related compounds, which are crucial as versatile chiral building blocks in organic synthesis. rsc.org

Advanced Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of molecules like this compound at the atomic level. These techniques provide profound insights that guide the design of new molecules with specific biological activities.

Molecular modeling studies have been employed to predict the conformational preferences of methylated cyclic glutamic acid derivatives to develop specific probes for glutamate (B1630785) receptors. nih.gov By analyzing torsion angles and distances between active functional groups, researchers can elucidate the spatial orientation required for binding to different receptor subclasses, such as metabotropic and ionotropic glutamate receptors. nih.gov This predictive power is crucial for designing targeted therapeutic agents.

In broader applications for glutamic acid derivatives, computational methods are used to identify new molecules with biological potential. mdpi.com This process involves:

Creating a library of derivative compounds.

Using in silico methods to determine structural, physicochemical, and pharmacokinetic properties.

Performing molecular dynamics simulations and molecular docking studies to identify how these molecules might bind to biological targets, such as enzymes like glutamine synthetase. mdpi.com

These computational approaches are not limited to small molecules. Molecular modeling simulations have also been used to investigate the conformation and crystal structure of polymers derived from glutamic acid esters, such as the benzyl (B1604629) ester of microbial poly(γ-dl-glutamic acid). researchgate.net Furthermore, the development of accurate force fields for amino acids, validated against experimental data, enables first-principles-based simulations of complex biological systems, with applications in understanding protein folding and ligand binding. acs.org

Computational TechniqueApplication for Glutamic Acid & DerivativesKey Insights
Molecular Modeling Predicting conformational preferences of cyclic derivatives.Elucidation of spatial orientation for receptor binding. nih.gov
Molecular Dynamics Simulating ligand-target binding.Identification of binding sites and interaction stability. mdpi.com
Quantum Mechanics (DFT) Examining polymorphs and energetics.Understanding the relative stabilities of crystalline forms. acs.org
Molecular Docking Evaluating interactions with enzymes (e.g., Glutamine Synthetase).Determining potential mechanisms of action for new derivatives. mdpi.com

Development of New Research Probes and Biosensors

Given that glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, the development of sensitive and selective tools to monitor its concentration and activity is of paramount importance in neuroscience and clinical diagnostics. wikipedia.orgnih.gov Derivatives like this compound can serve as important reference compounds or building blocks in the creation of these advanced analytical tools.

Research in this area is focused on creating novel probes and biosensors capable of real-time glutamate detection. One approach involves designing specific probes based on methylated cyclic glutamic acid derivatives that target glutamate receptors. nih.gov Another significant advancement is the creation of optical sensors. For instance, the E(glutamate) Optical Sensor (EOS) was developed using a ligand-binding domain of the AMPA receptor, allowing for the high-resolution imaging of synaptically released glutamate. nih.gov

Electrochemical biosensors represent another major avenue of development. These sensors often utilize the enzyme L-glutamate oxidase, which catalyzes the oxidation of L-glutamate. nih.govresearchgate.net Amperometric biosensors have been constructed by immobilizing this enzyme on microelectrodes. nih.govresearchgate.net These devices can achieve fast response times and high sensitivity, making them suitable for monitoring glutamate levels in biological tissues in vivo. nih.gov Innovations in this field include:

Using electropolymerized films to trap the enzyme and block electroactive interference. nih.gov

Employing sol-gel coating methods to entrap the enzyme in a biocompatible layer on the electrode surface. researchgate.net

Developing ion channel sensors that incorporate glutamate-binding proteins into lipid bilayers to detect the analyte. acs.org

These technologies are crucial for studying synaptic transmission, understanding the pathology of neurological disorders, and potentially for food quality analysis, such as measuring the umami taste in tomatoes. nih.govresearchgate.net

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

This compound and its parent compound, glutamic acid, are at the nexus of chemistry, biology, and materials science, leading to a wide array of interdisciplinary applications. chemimpex.com

In the realm of biochemistry and neuroscience , these compounds are fundamental. Glutamic acid is a key excitatory neurotransmitter, and its derivatives are used in research to understand amino acid metabolism and neurotransmitter function. chemimpex.comresearchgate.net The process of methyl esterification of glutamic acid residues on specific proteins is a known biological modification. nih.gov Furthermore, the interplay between glutamine and glutamate is crucial for maintaining normal brain energy metabolism and glutamatergic neurotransmission, with implications for emotional and cognitive functions. nih.gov

At the intersection of chemistry and materials science , glutamic acid and its esters serve as versatile building blocks for novel materials. They are used as starting materials for the synthesis of surfactants, which are key ingredients in detergents and personal care products. There is also significant research into glutamic acid-based polymers. For example, comblike alkyl esters of biosynthetic poly(γ-glutamic acid) have been synthesized and characterized for potential material applications. researchgate.net Another study demonstrated the creation of a linear cyclopolymer from N,N-diallylglutamic acid that retains all three functional groups of the original amino acid, showing potential as a scale inhibitor for industrial applications. researchgate.net The versatility of glutamic acid as a chemical building block also extends to the production of biodegradable plastics and lubricants.

The field of chemical biology benefits from the unique properties of amino acid esters. For example, chiral recognition of amino acid esters has been achieved using glucose-based macrocyclic receptors, which has applications in enantiomeric separation. nih.gov Additionally, methyl esterification is a valuable chemical derivatization technique used to improve the analysis of neuropeptides by mass spectrometry, aiding in the characterization of complex biological signaling molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for glutamic acid 1-methyl ester?

  • Methodology : The compound is typically synthesized via esterification of L-glutamic acid using methanol under acidic catalysis. Key characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Melting point determination (132–133°C) and elemental analysis (C₆H₁₁NO₄, MW 161.16) are critical for verifying identity . For reproducibility, experimental protocols should detail solvent ratios, reaction times, and purification steps (e.g., recrystallization).

Q. How can researchers validate the purity and stability of glutamic acid 1-methyl ester under varying storage conditions?

  • Methodology : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC or mass spectrometry to monitor decomposition products. Purity validation requires comparative analysis against reference standards using techniques like thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR). Storage recommendations (e.g., −20°C in desiccated environments) should be empirically tested and documented .

Q. What spectroscopic techniques are most effective for distinguishing glutamic acid 1-methyl ester from its structural analogs?

  • Methodology : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures. Infrared spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and differentiate them from carboxylic acid counterparts. X-ray crystallography may be applied for absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does glutamic acid 1-methyl ester modulate insulin secretion in pancreatic β-cell models, and what experimental models are most suitable for mechanistic studies?

  • Methodology : In vitro models (e.g., isolated rodent islets or INS-1E cells) are used to assess dose-dependent insulin release via glucose-stimulated secretion assays. Mechanistic studies require calcium imaging to evaluate intracellular Ca²⁺ flux and mitochondrial respiration assays (e.g., Seahorse analysis) to link metabolic activity to secretory responses. Contradictory findings in dose-response curves (e.g., biphasic effects at 3–10 mM) should be addressed by controlling for cell viability and nutrient availability .

Q. What strategies resolve contradictions in reported metabolic stability data for glutamic acid derivatives across different in vitro systems?

  • Methodology : Cross-system comparisons (e.g., Caco-2 colon carcinoma cells vs. hepatocyte models) should standardize incubation conditions (pH, serum proteins). Use isotopically labeled analogs (e.g., ¹⁴C-glutamic acid 1-methyl ester) to track metabolic fate via liquid scintillation counting or LC-MS. Discrepancies in hydrolysis rates may arise from esterase isoform variability, necessitating enzyme inhibition studies .

Q. How can glutamic acid 1-methyl ester be functionalized to enhance its utility in targeted drug delivery systems?

  • Methodology : Structural modifications (e.g., coupling with polyethylene glycol or fluorescent probes) require protecting group strategies (e.g., Fmoc for amine groups) to maintain regioselectivity. Evaluate pharmacokinetic profiles using radiolabeled tracers in animal models. For colon-targeted delivery, assess esterase-mediated release in simulated intestinal fluid vs. colonic lysates .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting experimental data on glutamic acid 1-methyl ester to ensure reproducibility?

  • Methodology : Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:

  • Provide detailed synthetic procedures, including solvent grades and equipment specifications.
  • Report analytical data (NMR shifts, HPLC retention times) in tabular formats.
  • For biological assays, include positive/negative controls and statistical analysis (e.g., ANOVA with post-hoc tests).
  • Deposit raw data (spectra, chromatograms) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.